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molecular formula C9H9NO B1314089 2-Methoxy-4-methylbenzonitrile CAS No. 53078-69-6

2-Methoxy-4-methylbenzonitrile

Cat. No. B1314089
M. Wt: 147.17 g/mol
InChI Key: AFCQKLCTKJQOFR-UHFFFAOYSA-N
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Patent
US06030972

Procedure details

4.6 g (31.3 mmol) of 4-methyl-2-methoxybenzonitrile were brominated with 34.7 mmol of N-bromosuccinimide in the presence of catalytic amounts of azobisisobutyronitrile in 60 ml of 1,2-dichloroethane under reflux. 2.5 g of the product were obtained. 1H-NMR (DMSO-d6, δ in ppm): 7.75 (d, 1H), 7.35 (s, broad, 1H), 7.15 (d, broad, 1H), 4.73 (s, 2H), 3.95 (s, 3H)
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
34.7 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([O:10][CH3:11])[CH:3]=1.[Br:12]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>ClCCCl>[Br:12][CH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([O:10][CH3:11])[CH:3]=1

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
CC1=CC(=C(C#N)C=C1)OC
Step Two
Name
Quantity
34.7 mmol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC(=C(C#N)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 35.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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